5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-21(14-24-25(16)19-8-3-2-4-9-19)22(26)23-13-17-7-5-6-10-20(17)18-11-12-27-15-18/h2-12,14-15H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDJXPJWUYPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Structural Insights
The compound can be synthesized through a reaction involving 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile. The resulting product is characterized by its unique structural features, including the presence of thiophenyl groups that contribute to its biological activity. The crystal structure has been studied to understand the molecular interactions and stability of the compound, revealing significant twist angles between the thiophenyl and phenyl groups, which may influence its pharmacological properties .
Anticancer Properties
One of the primary applications of this compound is in cancer therapy. Studies have demonstrated that derivatives of pyrazole compounds can inhibit specific deubiquitinases (DUBs), which are crucial for regulating protein degradation pathways involved in cancer progression. For instance, the compound has shown promising activity against the USP1/UAF1 complex, with an IC50 value indicating effective inhibition at micromolar concentrations . This suggests that it may serve as a lead compound for developing new anticancer agents targeting DUBs.
Enzyme Modulation
The compound's structure allows it to interact with various enzymes, making it a candidate for modulating enzymatic activity. Research indicates that modifications in the thiophene moiety can affect the potency and selectivity of the compound against different enzymes, including kinases and other DUBs. This selectivity is critical for minimizing off-target effects, which is a common challenge in drug development .
Case Study 1: USP1/UAF1 Inhibition
In a detailed study, researchers synthesized several analogues of the compound to explore their inhibitory effects on the USP1/UAF1 complex. The results indicated that while some modifications improved potency, others led to reduced activity. Notably, compounds with simple phenyl substitutions exhibited enhanced inhibition compared to more complex structures .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify key structural features that contribute to biological activity. The findings highlighted that variations in the thiophene ring significantly influenced both potency and selectivity against various DUBs. This information is critical for guiding future modifications aimed at optimizing therapeutic efficacy .
Potential Applications
The applications of 5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide extend beyond anticancer therapies:
- Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for further development into drugs targeting various diseases characterized by dysregulated protein degradation.
- Research Tool : The compound can be utilized in biochemical assays to study DUB functions and their roles in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () shares a pyrazole-carboxamide scaffold but differs in substituents. Key distinctions include:
- Aromatic substituents: The presence of chlorinated phenyl groups (4-chloro and 2,4-dichloro) likely enhances lipophilicity and steric bulk compared to the non-halogenated phenyl and thiophene-containing benzyl group in the target compound.
- Side chain : A 3-pyridylmethyl group replaces the thiophen-3-yl benzyl group, introducing a basic nitrogen atom that may alter solubility and hydrogen-bonding capacity .
Table 1: Substituent Comparison
| Compound | Pyrazole Substituents | Side Chain Modification | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | 5-methyl, 1-phenyl | 2-(thiophen-3-yl)benzyl | ~383 (estimated) |
| 5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-pyrazole | 4-methyl, 1-(2,4-diCl-Ph) | 3-pyridylmethyl | ~449 (reported) |
Role of Thiophene vs. Other Heterocycles
The thiophen-3-yl group in the target compound contrasts with the thiophen-2-yl or pyridyl groups in other analogs (e.g., ’s (E,E)-N,N’-biphenyl-4,4’-diylbis[1-(thiophen-3-yl)methanimine] (BT)). Thiophene’s electron-rich sulfur atom may enhance π-π stacking interactions or metal coordination, which is critical in anticorrosion applications .
Carboxamide vs. Carbothioamide Derivatives
The compound in , 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide , replaces the carboxamide (-CONH₂) with a carbothioamide (-CSNH₂) group. This substitution:
- Increases molecular weight marginally (~14–16 g/mol).
- Enhances lipophilicity due to sulfur’s larger atomic radius and reduced polarity.
- May alter binding affinity in enzyme inhibition, as thioamide groups exhibit distinct hydrogen-bonding and electronic profiles .
Molecular Weight and Functional Group Trends
The target compound’s estimated molecular weight (~383 g/mol) places it within the range of bioactive small molecules. Comparatively:
Research Implications and Limitations
- Data gaps: No direct biological or anticorrosion data exist for the target compound in the provided evidence. Comparisons rely on structural extrapolation from analogs.
- Future directions : Synthesis and testing of derivatives with halogenation (e.g., chloro-substitution) or heterocycle variations (e.g., furan, pyridine) could optimize activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s synthesis involves cyclocondensation of ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core. Subsequent functionalization with 2-(thiophen-3-yl)benzylamine via carboxamide coupling (e.g., using EDCI/HOBt) is critical. Optimizing solvent choice (e.g., DMF or THF), temperature (80–100°C), and catalyst (e.g., p-TsOH) can enhance yields to >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product homogeneity.
Q. How should researchers approach spectroscopic characterization to confirm structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify pyrazole C4-carboxamide (δ ~160–165 ppm in ¹³C NMR) and thiophene protons (δ ~6.8–7.5 ppm in ¹H NMR).
- IR spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Comparative analysis with intermediates (e.g., ethyl ester precursor) is recommended to track functional group transformations.
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For receptor-binding studies, radioligand displacement assays (e.g., ³H-labeled antagonists) can quantify IC₅₀ values. Ensure solubility in DMSO (≤1% v/v) and include vehicle controls to mitigate solvent interference .
Advanced Research Questions
Q. How do the thiophene and benzyl substituents influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability. Thiophene enhances π-π stacking, while the benzyl group may increase logP by ~1.5 units.
- Bioactivity : Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing thiophene with furan or altering benzyl para-substituents). Compare IC₅₀ values in target assays to identify critical pharmacophores .
Q. What computational strategies are recommended to predict binding affinity with target proteins, and how should experimental validation be designed?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonding to conserved residues (e.g., hinge-region amides).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure KD values .
Q. How can contradictory SAR data for pyrazole-4-carboxamide derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, logP, solubility) into a QSAR model. Use partial least squares (PLS) regression to identify dominant variables.
- Crystallography : Resolve X-ray structures of ligand-target complexes to clarify binding modes. For example, a 2.0 Å resolution structure can reveal steric clashes caused by bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
